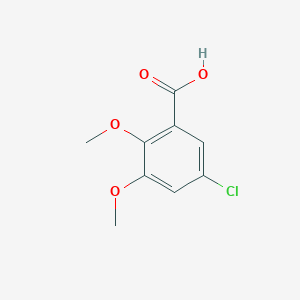

5-氯-2,3-二甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

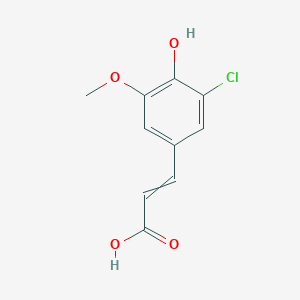

5-Chloro-2,3-dimethoxybenzoic acid is a derivative of 2,3-dimethoxybenzoic acid . It is a benzoic acid compound with two methoxy groups and a chlorine atom attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . The products were purified, and their structures were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dimethoxybenzoic acid can be inferred from its parent compound, 2,3-dimethoxybenzoic acid. The parent compound has a molecular weight of 182.1733 . The addition of a chlorine atom would increase the molecular weight to approximately 216.618 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,3-dimethoxybenzoic acid can be inferred from its parent compound, 2,3-dimethoxybenzoic acid. The parent compound is a white fine crystalline powder .科学研究应用

合成复杂化学物质

5-氯-2,3-二甲氧基苯甲酸在合成各种复杂化学物质中发挥作用。例如,它已被用于通过Suzuki和Stille交叉偶联反应合成特定间苯二酚衍生物。这些衍生物是从1,3-二甲氧基苯甲酸和1-氯-3,5-二甲氧基苯合成的,导致了诸如5-烯基-1,3-二甲氧基苯和3,5-二甲氧基联苯衍生物等物质 (Dol, Kamer, & Leeuwen, 1998)。

抗真菌应用

研究还探讨了类似化合物,如2,5-二甲氧基苯甲酸,的抗真菌性能。在一项研究中,2,5-二甲氧基苯甲酸对草莓水果采后腐烂病原菌表现出显著的抗真菌活性,表明在农业应用中具有潜力 (Lattanzio et al., 1996)。

化学优化和生产

5-氯-2,3-二甲氧基苯甲酸参与了化学过程的优化。例如,一项研究描述了卤仿反应的优化,用于合成3,4-二甲氧基苯甲酸,其中还考虑了一个副产物2-氯-4,5-二甲氧基苯甲酸的形成。这种优化对于提高工业化学合成中的产量至关重要 (Bjørsvik & Norman, 1999)。

光化学研究

在环境光化学领域,如4-羟基-3,5-二甲氧基苯甲酸(槲皮酸)等5-氯-2,3-二甲氧基苯甲酸衍生物已被研究其独特的pH依赖性光取代途径。这些研究有助于我们了解这类化合物在自然环境中的行为 (Dallin et al., 2009)。

晶体学分析

已经分析了含有5-氯-2,3-二甲氧基苯甲酸的化合物的晶体结构和性质,以了解它们在各种化学应用中的相关性。例如,对5-氯-2,3-二甲氧基苯甲酸衍生物的晶体结构和Hirshfeld分析的研究提供了关于这些化合物的分子相互作用和稳定性的见解 (Sapari et al., 2019)。

安全和危害

未来方向

Future research could focus on the synthesis and characterization of novel compounds derived from 5-Chloro-2,3-dimethoxybenzoic acid. The antioxidant and antibacterial activities of these compounds could be explored . Additionally, the potential applications of these compounds in various industries could be investigated .

作用机制

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that they may interact with a variety of biological targets .

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to the electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may influence pathways related to carbon–carbon bond formation .

Result of Action

Its potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in the synthesis of complex organic compounds .

属性

IUPAC Name |

5-chloro-2,3-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRURKYFKJPEOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dimethoxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)

![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)

![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)